molecular formula C21H25FN4O3 B2962943 N1-allyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-83-2

N1-allyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2962943
CAS No.: 877632-83-2
M. Wt: 400.454
InChI Key: IEVLEKFTOXLRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H25FN4O3 and its molecular weight is 400.454. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity Enhancement

Compounds with similar structures to N1-allyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide have been investigated for their effectiveness in promoting catalytic activities. N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related bidentate ligand, demonstrated significant efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, facilitating the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures (Bhunia, Kumar, & Ma, 2017).

Pharmaceutical Development

Research has also focused on the design and synthesis of novel derivatives containing similar structural motifs for pharmacological evaluation. One study synthesized a series of compounds incorporating the furan-2-yl and piperazine units for antidepressant and antianxiety activities, highlighting the potential of such structures in developing new therapeutic agents (Kumar et al., 2017).

Neuroinflammation Imaging

The development of radiolabeled ligands for PET imaging of neuroinflammation markers, such as the colony-stimulating factor 1 receptor (CSF1R), has been explored. Compounds structurally related to this compound demonstrated promising results in imaging studies related to neurodegenerative diseases like Alzheimer’s disease, suggesting their applicability in medical diagnostics (Lee et al., 2022).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activities of compounds featuring fluoro, phenyl, piperazine, and furan moieties. These studies revealed significant antibacterial and weak antifungal activities, offering insights into the potential of these compounds as antimicrobial agents. The in vivo and in vitro antibacterial activities against common pathogens like Escherichia coli were particularly noted, underscoring the relevance of these compounds in addressing microbial resistance (Rameshkumar et al., 2003).

Properties

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3/c1-2-9-23-20(27)21(28)24-15-18(19-8-5-14-29-19)26-12-10-25(11-13-26)17-7-4-3-6-16(17)22/h2-8,14,18H,1,9-13,15H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVLEKFTOXLRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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